1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid

Lipophilicity XLogP3 HPLC retention

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid (CAS 1550436-68-4, molecular formula C21H21NO4, molecular weight 351.4 g/mol) is an Fmoc-protected unnatural amino acid building block featuring a cyclobutane core with an aminomethyl substituent at the 1-position and a carboxylic acid functionality. The compound is commercially available from multiple vendors (including Sigma-Aldrich, AKSci, and CymitQuimica) at ≥95% purity, with recommended storage at room temperature.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 1550436-68-4
Cat. No. B1449666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
CAS1550436-68-4
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO4/c23-19(24)21(10-5-11-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)
InChIKeyDTJVCCFTJXIJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid (CAS 1550436-68-4): Technical Specifications and Vendor Availability for Peptide Synthesis Procurement


1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid (CAS 1550436-68-4, molecular formula C21H21NO4, molecular weight 351.4 g/mol) is an Fmoc-protected unnatural amino acid building block featuring a cyclobutane core with an aminomethyl substituent at the 1-position and a carboxylic acid functionality [1]. The compound is commercially available from multiple vendors (including Sigma-Aldrich, AKSci, and CymitQuimica) at ≥95% purity, with recommended storage at room temperature [1]. The cyclobutane ring introduces conformational rigidity to the backbone of peptides into which it is incorporated, a property that distinguishes it from linear Fmoc-amino acid alternatives and makes it valuable for structure-activity relationship studies and peptidomimetic design .

Why 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid Cannot Be Interchanged with Standard Linear or Alternative Cyclic Fmoc Building Blocks


Generic substitution among Fmoc-protected building blocks fails because the cyclobutane-1,1-disubstituted scaffold of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid imposes a unique combination of conformational constraint, steric bulk, and backbone geometry that differs fundamentally from (i) linear Fmoc-amino acids such as Fmoc-GABA-OH or Fmoc-β-Ala-OH, which permit extensive bond rotation and lack the rigid cyclobutane puckering that preorganizes peptide secondary structure [1]; (ii) Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-AC4C-OH, CAS 885951-77-9), which places the amino group directly on the cyclobutane ring and produces a distinct backbone dihedral angle distribution ; and (iii) other conformationally restricted analogs such as cis- or trans-3-aminocyclobutanecarboxylic acid, which lack the 1,1-disubstituted geminal arrangement and therefore orient the amino functionality differently relative to the carboxyl group [2]. Consequently, peptides synthesized with 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid will adopt a different ensemble of three-dimensional conformations—affecting receptor binding, metabolic stability, and pharmacokinetic properties—than peptides incorporating any of the above alternatives, making blind substitution a source of irreproducible biological outcomes .

Quantitative Comparative Evidence: 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid Versus Closest Analogs for Procurement Decision-Making


XLogP3 Lipophilicity Comparison: 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid vs. Fmoc-AC4C-OH (Fmoc-1-aminocyclobutanecarboxylic acid)

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid exhibits a computed XLogP3 value of 3.4 [1]. In comparison, Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-AC4C-OH, CAS 885951-77-9, molecular weight 337.37) possesses a lower XLogP3 of 2.9 . The 0.5 unit difference in XLogP3 corresponds to approximately a 3.2-fold higher octanol-water partition coefficient for 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid, predicting significantly increased lipophilicity and potentially altered membrane permeability characteristics of peptides incorporating this building block relative to those containing Fmoc-AC4C-OH.

Lipophilicity XLogP3 HPLC retention Membrane permeability ADME prediction

Conformational Preorganization: Cyclobutane Ring Puckering in 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid vs. Linear GABA-Derived Building Blocks

The cyclobutane ring in 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid exhibits characteristic puckering dynamics that restrict the accessible conformational space of the attached aminomethyl-carboxyl backbone . In contrast, linear Fmoc-protected building blocks such as Fmoc-GABA-OH (CAS 116821-47-7) possess unrestricted rotation around all backbone single bonds, resulting in a much broader ensemble of low-energy conformations [1]. While direct quantitative binding affinity comparisons for this specific compound are absent from peer-reviewed literature, studies of structurally analogous cyclobutane-derived GABA analogs demonstrate that conformational restriction produces differential biological activity profiles: cis-3-aminocyclobutane-1-carboxylic acid exhibited weak to moderate GABA uptake inhibition, while the trans isomer was less effective across all four assays tested [2]. This stereoisomer-dependent activity pattern confirms that cyclobutane-imposed conformational constraints directly modulate biological recognition—a principle directly applicable to 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid-containing peptides.

Conformational restriction Backbone preorganization Peptidomimetic design Entropic penalty Binding affinity

SPPS Compatibility: 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid vs. Boc-Protected Cyclobutane Building Blocks

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid bears an Fmoc protecting group that is stable to acidic conditions (including TFA cleavage cocktails used for resin cleavage and side-chain deprotection) but is efficiently removed under mild basic conditions—specifically, 20% piperidine in DMF for 5-10 minutes [1]. In contrast, Boc-protected cyclobutane building blocks (e.g., Boc-1-aminocyclobutanecarboxylic acid, CAS 1523618-04-7) require strong acidic conditions (e.g., neat TFA or 4M HCl in dioxane) for deprotection, which can prematurely cleave acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu) and the peptide-resin linkage [2]. The Fmoc strategy therefore permits fully orthogonal protection schemes where the α-amino protecting group is removed independently of side-chain and resin-anchoring groups—a critical advantage for synthesizing complex peptides containing multiple acid-labile functionalities [3].

Solid-phase peptide synthesis Fmoc deprotection Orthogonal protection Piperidine stability TFA lability

Procurement-Relevant Application Scenarios for 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid in Peptide Discovery and Development


Conformationally Constrained Peptide SAR Studies for GPCR and Ion Channel Targets

Investigators studying the conformational determinants of peptide-receptor interactions at targets such as GABA receptors, GPCRs, or ion channels should procure 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid to introduce backbone preorganization via its cyclobutane-1,1-disubstituted scaffold. As demonstrated by class-level evidence from cyclobutane-derived GABA analogs—where cis and trans isomers exhibited differential activity profiles across four distinct biological assays [1]—this building block enables systematic probing of how restricted conformational ensembles affect target engagement, potency, and selectivity. This scenario directly leverages the conformational restriction evidence established in Evidence Item 2 of Section 3 .

Synthesis of Acid-Labile or Post-Translationally Modified Peptides Requiring Orthogonal Protection

Peptide chemists synthesizing sequences containing acid-sensitive residues (Trp, Cys, Met) or requiring multiple orthogonal protecting groups should prioritize 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid over Boc-protected cyclobutane alternatives. The Fmoc group's stability to TFA and cleavage by 20% piperidine in DMF (5-10 min) [2] enables fully orthogonal SPPS protocols where the α-amino protecting group is removed independently of acid-labile side-chain protections and resin linkage—a requirement that cannot be met using Boc-based cyclobutane building blocks. This scenario directly leverages the SPPS compatibility evidence established in Evidence Item 3 of Section 3 [3].

Peptide Lead Optimization Requiring Modulated Lipophilicity for ADME Tuning

Medicinal chemists seeking to fine-tune the lipophilicity and predicted membrane permeability of peptide drug candidates should evaluate 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid as a building block. The compound's computed XLogP3 of 3.4 [4]—representing a 0.5-unit increase (approximately 3.2-fold higher partition coefficient) relative to Fmoc-1-aminocyclobutanecarboxylic acid (XLogP3 = 2.9) —offers a quantifiable basis for selecting this building block when increased peptide hydrophobicity is desired to enhance passive membrane diffusion, blood-brain barrier penetration, or binding to hydrophobic receptor pockets. This scenario directly leverages the lipophilicity evidence established in Evidence Item 1 of Section 3 [5].

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